1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a triazole ring, and various substituents that contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The compound 1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a derivative of 1,2,4-triazole . Triazole derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . The primary target of azoles, including triazoles, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction leads to changes in the target protein’s function, often inhibiting its activity .
Biochemical Pathways
Triazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, by targeting the cytochrome P-450-dependent 14α-demethylation of lanosterol .
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, the effects can be diverse depending on the specific target and pathway affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the triazole ring and the subsequent addition of the substituents. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the purine or triazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the 4-methyl and propan-2-yl substituents.
1,3-Dimethyl-8-(4-chlorophenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-10(2)23-13-15(21(4)18(26)22(5)16(13)25)24-14(19-20-17(23)24)12-8-6-11(3)7-9-12/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWTOKKXKQGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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